![molecular formula C12H8N2O5 B1301364 [(3-Nitrophenyl)methylideneamino] furan-2-carboxylate](/img/structure/B1301364.png)
[(3-Nitrophenyl)methylideneamino] furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Nitrophenyl)methylideneamino] furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and an aminooxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Nitrophenyl)methylideneamino] furan-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with furan-2-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
[(3-Nitrophenyl)methylideneamino] furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(3-Nitrophenyl)methylideneamino] furan-2-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
- 2-[({[(E)-(2-nitrophenyl)methylidene]amino}oxy)carbonyl]furan
- 2-[({[(E)-(4-nitrophenyl)methylidene]amino}oxy)carbonyl]furan
- 2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]thiophene
Comparison: Compared to its analogs, [(3-Nitrophenyl)methylideneamino] furan-2-carboxylate exhibits unique properties due to the position of the nitro group on the phenyl ring. This positioning can influence the compound’s reactivity and binding affinity in biological systems. Additionally, the presence of the furan ring, as opposed to a thiophene ring, can affect the compound’s electronic properties and stability.
Properties
Molecular Formula |
C12H8N2O5 |
|---|---|
Molecular Weight |
260.2 g/mol |
IUPAC Name |
[(3-nitrophenyl)methylideneamino] furan-2-carboxylate |
InChI |
InChI=1S/C12H8N2O5/c15-12(11-5-2-6-18-11)19-13-8-9-3-1-4-10(7-9)14(16)17/h1-8H |
InChI Key |
AXVVHPRFQZHIQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


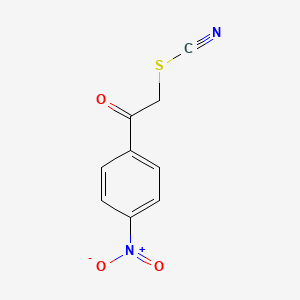
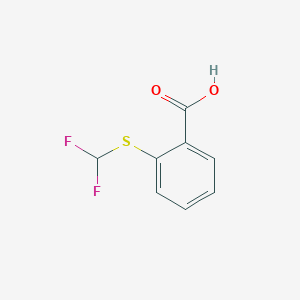
![4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde](/img/structure/B1301283.png)
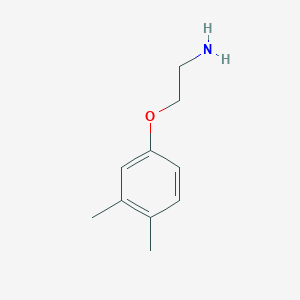
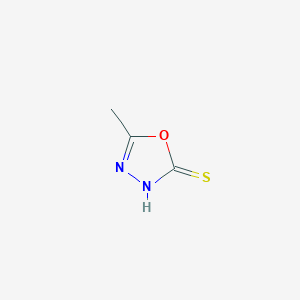
![4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol](/img/structure/B1301288.png)
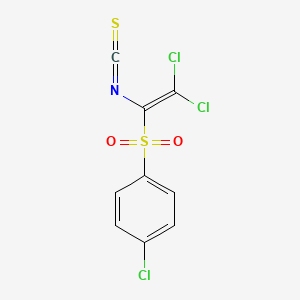
![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)
![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)
![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)
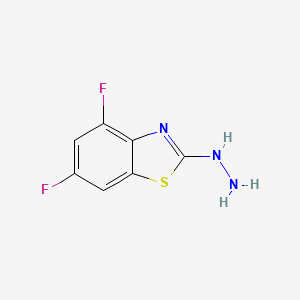
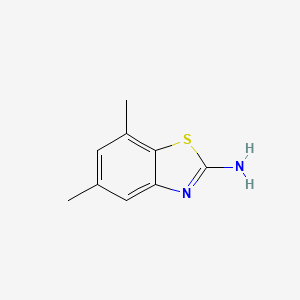

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)
